Dofequidar fumarate, also referred to by its developmental code MS-209, belongs to the class of quinoline derivatives. It has been studied extensively for its role in overcoming multidrug resistance (MDR) in cancer therapy. The compound has shown promise in clinical trials, particularly in combination with other chemotherapeutic agents such as cyclophosphamide, doxorubicin, and fluorouracil, indicating its potential as an adjunct treatment in oncology .
The synthesis of dofequidar fumarate involves several key steps that utilize quinoline derivatives as starting materials. While specific synthetic routes can vary, a general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .
Dofequidar fumarate's molecular structure can be represented by its chemical formula . The compound features a quinoline core structure substituted with various functional groups that contribute to its pharmacological properties.
Key structural features include:
The molecular weight of dofequidar fumarate is approximately 342.39 g/mol, and its configuration allows it to effectively inhibit ATP-binding cassette transporters .
Dofequidar fumarate participates in several chemical reactions primarily related to its function as an efflux inhibitor:
The mechanism of action for dofequidar fumarate primarily revolves around its ability to inhibit specific ATP-binding cassette transporters:
Dofequidar fumarate has several significant applications in scientific research and clinical settings:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: